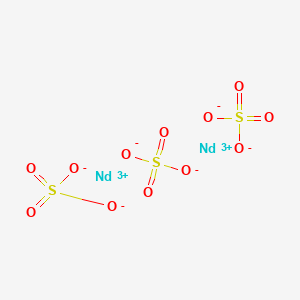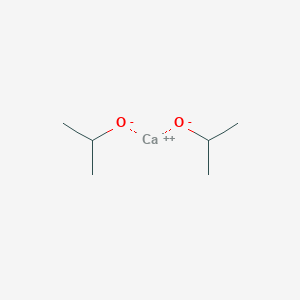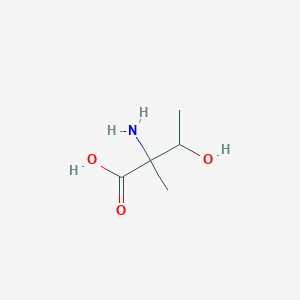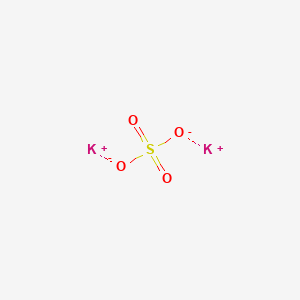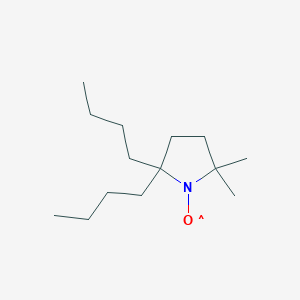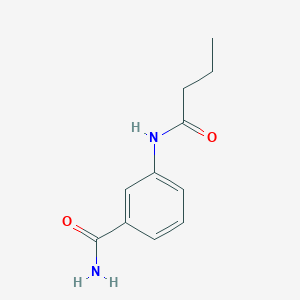
3-(N-Butyrylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(N-Butyrylamino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as N-(butanoyl)-3-aminobenzamide or N-(butanoyl)-m-aminobenzamide. It is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The mechanism of action of 3-(N-Butyrylamino)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes involved in inflammation and cancer progression. It has also been found to activate the immune system and induce apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(N-Butyrylamino)benzamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-viral activity against certain viruses such as herpes simplex virus type 1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-(N-Butyrylamino)benzamide in lab experiments is its ability to inhibit inflammation and cancer progression. It is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on 3-(N-Butyrylamino)benzamide. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use as a chemotherapeutic agent for the treatment of various types of cancer. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 3-(N-Butyrylamino)benzamide is a multi-step process that involves the reaction of 3-nitrobenzoic acid with butyryl chloride in the presence of a base such as triethylamine. The resulting intermediate is reduced to 3-aminobenzoic acid, which is then acylated with butyric anhydride to form 3-(N-Butyrylamino)benzamide.
Aplicaciones Científicas De Investigación
3-(N-Butyrylamino)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
Número CAS |
137084-98-1 |
|---|---|
Nombre del producto |
3-(N-Butyrylamino)benzamide |
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
3-(butanoylamino)benzamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-4-10(14)13-9-6-3-5-8(7-9)11(12)15/h3,5-7H,2,4H2,1H3,(H2,12,15)(H,13,14) |
Clave InChI |
DZYCSRMTMDCDGB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
SMILES canónico |
CCCC(=O)NC1=CC=CC(=C1)C(=O)N |
Otros números CAS |
137084-98-1 |
Sinónimos |
3-(N-butyrylamino)benzamide 3-butyrylaminobenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




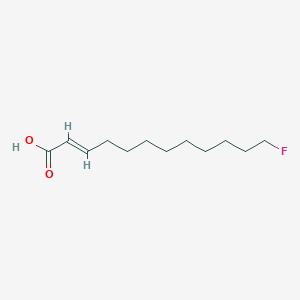
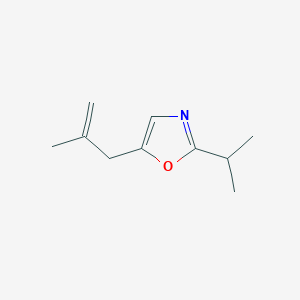

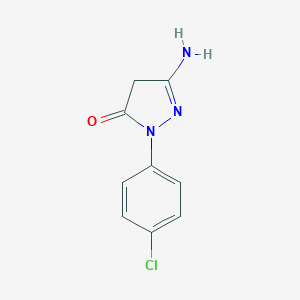
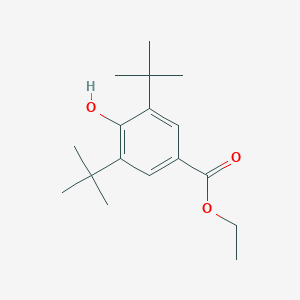
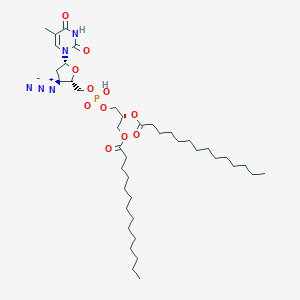
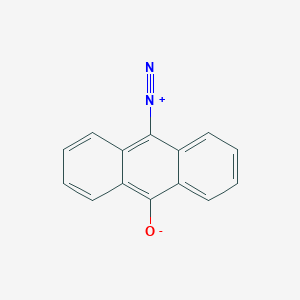
![Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate](/img/structure/B155378.png)
